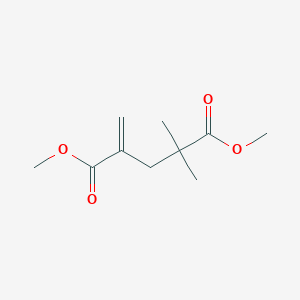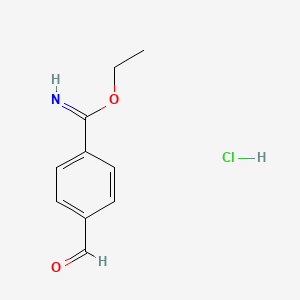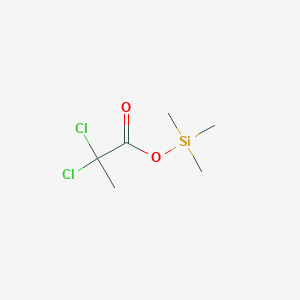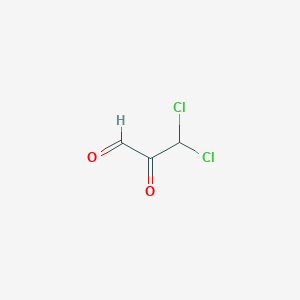![molecular formula C12H33GaSi3 B14471157 [Gallanetriyltris(methylene)]tris(trimethylsilane) CAS No. 72708-53-3](/img/structure/B14471157.png)
[Gallanetriyltris(methylene)]tris(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Gallanetriyltris(methylene)]tris(trimethylsilane) is a chemical compound with the molecular formula C12H33GaSi3 and a molecular weight of 331.374 g/mol . This compound is notable for its unique structure, which includes a gallium atom bonded to three methylene groups, each of which is further bonded to a trimethylsilane group. This structure imparts specific chemical properties that make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Gallanetriyltris(methylene)]tris(trimethylsilane) typically involves the reaction of gallium trichloride with trimethylsilylmethyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The general reaction scheme is as follows:
[ \text{GaCl}_3 + 3 \text{LiCH}_2\text{Si(CH}_3)_3 \rightarrow \text{Ga(CH}_2\text{Si(CH}_3)_3)_3 + 3 \text{LiCl} ]
Industrial Production Methods
Industrial production of [Gallanetriyltris(methylene)]tris(trimethylsilane) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
[Gallanetriyltris(methylene)]tris(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Gallium oxide derivatives.
Reduction: Lower oxidation state gallium compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
[Gallanetriyltris(methylene)]tris(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other gallium-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism by which [Gallanetriyltris(methylene)]tris(trimethylsilane) exerts its effects is primarily through its ability to interact with various molecular targets. The trimethylsilane groups provide steric protection, allowing the gallium center to participate in specific reactions. The pathways involved often include coordination with other metal centers or organic molecules, facilitating various catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(trimethylsilylmethyl)gallanylmethyl-trimethylsilane
- Trimethylsilylmethylgallium
Uniqueness
[Gallanetriyltris(methylene)]tris(trimethylsilane) is unique due to its specific structure, which provides distinct reactivity and stability compared to other gallium compounds. Its ability to undergo a variety of chemical reactions while maintaining stability makes it particularly valuable in both research and industrial applications.
Propriétés
Numéro CAS |
72708-53-3 |
|---|---|
Formule moléculaire |
C12H33GaSi3 |
Poids moléculaire |
331.37 g/mol |
Nom IUPAC |
bis(trimethylsilylmethyl)gallanylmethyl-trimethylsilane |
InChI |
InChI=1S/3C4H11Si.Ga/c3*1-5(2,3)4;/h3*1H2,2-4H3; |
Clé InChI |
KOHWXPOHYYAUBV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C[Ga](C[Si](C)(C)C)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


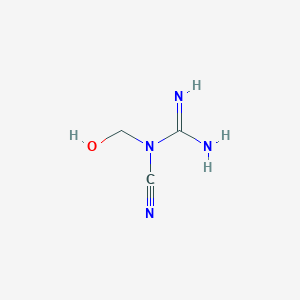
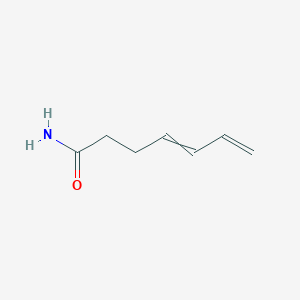
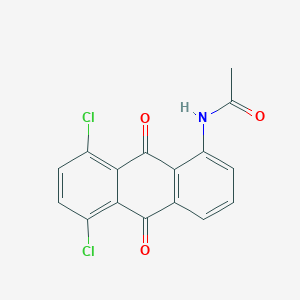
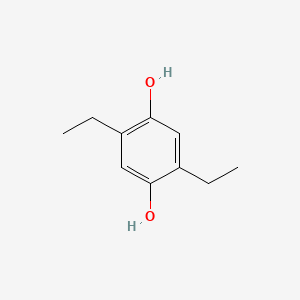
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)
